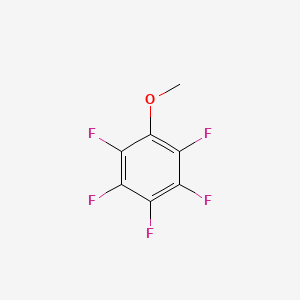

2,3,4,5,6-Pentafluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQUIRABLIQJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059938 | |

| Record name | Pentafluoromethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389-40-2 | |

| Record name | Pentafluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoromethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoromethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCA96C92G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,3,4,5,6-Pentafluoroanisole (CAS 389-40-2): A Cornerstone Building Block for Advanced Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Overview: Beyond the Formula

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine is a proven method for enhancing molecular performance. 2,3,4,5,6-Pentafluoroanisole (CAS 389-40-2) stands out not merely as another fluorinated reagent, but as a highly strategic building block. Its perfluorinated aromatic ring, coupled with a reactive methoxy group, offers a unique combination of electronic properties that chemists can exploit for precise molecular engineering.

This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a deeper understanding of the causality behind this molecule's utility. We will explore its electronic architecture, deconstruct its primary reactivity pathways, and contextualize its application in fields where molecular stability, lipophilicity, and targeted reactivity are paramount. This document is designed to serve as a practical and theoretical resource for professionals aiming to leverage the unique advantages of this compound in their research and development programs.

The Molecular Architecture: Source of Uniquely Tuned Reactivity

The utility of pentafluoroanisole is a direct consequence of the electronic tug-of-war across its aromatic ring. The five fluorine atoms are intensely electronegative, withdrawing electron density from the ring via the inductive effect. This creates a significantly electron-deficient (electrophilic) aromatic system, which is the foundational property for its most important chemical transformations.

Conversely, the methoxy (-OCH₃) group's oxygen atom can donate electron density into the ring through resonance. While this effect is substantially outweighed by the five fluorine atoms, it subtly modulates the reactivity, particularly influencing the regioselectivity of substitution reactions. This unique electronic profile makes the molecule highly susceptible to nucleophilic attack, a characteristic that is central to its application.

An In-depth Technical Guide to the Physical Properties of 2,3,4,5,6-Pentafluoroanisole

Introduction

2,3,4,5,6-Pentafluoroanisole (CAS No. 389-40-2), a halogenated aromatic ether, is a compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique electronic properties, conferred by the presence of five highly electronegative fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of complex molecules with tailored characteristics. The perfluorinated phenyl ring dramatically influences the reactivity and physicochemical properties of the methoxy group, leading to applications in areas such as the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate its effective use in a laboratory setting, from reaction planning and execution to purification and characterization.

Core Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, application, and integration into synthetic workflows. The key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₅O | [1] |

| Molecular Weight | 198.09 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2][3] |

| Melting Point | -38 to -37 °C | [1][2][4] |

| Boiling Point | 138-139 °C (at 1 atm) | [1][2][3][4][5] |

| Density | 1.398 g/mL at 25 °C | [2] |

| 1.4960 g/cm³ at 20 °C | [4] | |

| Refractive Index (n_D²⁰) | 1.409 - 1.41 | [1][2][3] |

| Flash Point | 32 °C (90 °F) | [1][2][5] |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the reliable use of any chemical compound. The following section outlines the standard experimental protocols for measuring the key physical parameters of liquid compounds like this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. A common and reliable method for its determination is simple distillation.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature of the vapor that is in equilibrium with the boiling liquid.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus, ensuring all glassware is clean and dry. The setup includes a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Sample Placement: Place a sample of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Positioning: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor entering the condenser.

-

Heating: Gently heat the distillation flask.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Density Measurement

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Principle: Density is calculated as mass divided by volume. For a liquid, this can be determined by accurately measuring the mass of a known volume.

Step-by-Step Protocol:

-

Weighing: Accurately weigh a clean, dry graduated cylinder or pycnometer.

-

Volume Measurement: Dispense a precise volume of this compound into the weighed container.

-

Final Weighing: Reweigh the container with the liquid.

-

Calculation: Subtract the initial weight of the empty container from the final weight to get the mass of the liquid. Divide the mass by the measured volume to calculate the density.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, as it passes through a substance. It is a valuable tool for identifying and assessing the purity of liquid samples.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is typically measured using a refractometer.

Step-by-Step Protocol:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

Spectroscopic Profile of this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single resonance for the methoxy (-OCH₃) protons.

-

Expected Chemical Shift: The protons of the methoxy group are anticipated to appear as a singlet in the region of 3.5-4.5 ppm . The electron-withdrawing nature of the pentafluorophenyl ring will deshield these protons, shifting them downfield compared to anisole (approx. 3.8 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around 55-65 ppm .

-

Aromatic Carbons: The five carbons of the pentafluorophenyl ring will appear in the aromatic region (typically 100-150 ppm). Due to coupling with fluorine, these signals will likely be complex multiplets. The carbon attached to the methoxy group (C1) will be a multiplet, while the other four carbons (C2/C6, C3/C5, and C4) will also show characteristic splitting patterns due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range.

-

Expected Chemical Shifts: The five fluorine atoms will give rise to three distinct signals, as the molecule has a plane of symmetry through the C1-C4 axis.

-

Ortho-fluorines (F2/F6): These will appear as one multiplet.

-

Meta-fluorines (F3/F5): These will appear as a second multiplet.

-

Para-fluorine (F4): This will appear as a third multiplet. The chemical shifts are expected to be in the typical range for fluoroaromatic compounds, likely between -140 and -170 ppm relative to CFCl₃. The coupling between the different fluorine atoms will result in complex splitting patterns.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H Stretching: Aliphatic C-H stretching of the methyl group is expected around 2850-3000 cm⁻¹ .

-

C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is anticipated in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

-

C-F Stretching: Strong C-F stretching vibrations are characteristic of fluorinated aromatic compounds and are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ .

-

Aromatic C=C Stretching: Absorptions for the aromatic ring C=C stretching will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198 .

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) to give a fragment at m/z = 183 , or the loss of a formaldehyde molecule (-CH₂O) leading to a fragment at m/z = 168 . Further fragmentation of the pentafluorophenyl cation would also be observed.

Safety and Handling

As a flammable liquid, this compound requires careful handling to prevent ignition.

-

Precautions:

-

Keep away from sources of ignition, including heat, sparks, and open flames.[2]

-

Take precautionary measures against static discharge.[2]

-

Store in a well-ventilated area designated for flammable liquids.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a fume hood to avoid inhalation of vapors.

-

Do not empty into drains.[2]

-

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that are crucial for its effective application in research and development. This guide has provided a detailed overview of these properties, along with the standard methodologies for their determination and an expert analysis of its expected spectroscopic characteristics. By understanding these fundamental attributes, researchers can confidently and safely incorporate this versatile compound into their synthetic and materials science endeavors.

References

An In-Depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentafluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoroanisole is a valuable fluorinated organic compound utilized in various fields, including pharmaceutical and materials science research. Its unique electronic properties, stemming from the highly electronegative fluorine atoms on the aromatic ring, make it a crucial building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for successful synthesis.

Core Synthesis Strategy: O-Methylation of Pentafluorophenol

The most direct and widely employed method for the synthesis of this compound is the O-methylation of 2,3,4,5,6-pentafluorophenol. This approach leverages the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide ion. The overall transformation is depicted below:

Caption: General overview of the synthesis of this compound.

The key to this synthesis lies in the choice of the methylating agent and the reaction conditions, which dic-tate the efficiency, yield, and safety of the procedure. Two primary methods are discussed in detail: the clas-sic Williamson ether synthesis using a methyl halide and a more robust method employing dimethyl sulfate.

Synthetic Route 1: Williamson Ether Synthesis with Methyl Iodide

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of preparing this compound, this reaction involves the deprotonation of pen-tafluorophenol to form the pentafluorophenoxide anion, which then acts as a nucleophile to attack a methyl halide, typically methyl iodide.

Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The highly acidic nature of pentafluorophenol (pKa ≈ 5.5) facilitates its deprotonation by a suitable base. The resulting pentafluorophenoxide is an excellent nucleophile, readily attacking the electrophilic methyl carbon of the methyl iodide. The five electron-withdrawing fluorine atoms on the aromatic ring enhance the nucleophilicity of the phenoxide oxygen.

Caption: Mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol

Materials:

-

2,3,4,5,6-Pentafluorophenol

-

Methyl iodide

-

Potassium carbonate (or another suitable base like sodium hydride)

-

Acetone (or another suitable polar aprotic solvent)

Procedure:

-

To a solution of 2,3,4,5,6-pentafluorophenol in acetone, add an excess of anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

| Parameter | Condition | Rationale |

| Base | Potassium Carbonate | A mild and inexpensive base, sufficient to deprotonate the acidic pentafluorophenol. |

| Solvent | Acetone | A polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |

| Temperature | Reflux | Increases the reaction rate to ensure a reasonable reaction time. |

| Methylating Agent | Methyl Iodide | A highly reactive electrophile for the SN2 reaction. |

Synthetic Route 2: Methylation with Dimethyl Sulfate

An alternative and often more efficient method for the methylation of phenols is the use of dimethyl sulfate.[3] Dimethyl sulfate is a potent methylating agent, and the reaction can often be carried out under milder conditions compared to using methyl iodide.

Mechanistic Insights

The mechanism is analogous to the Williamson ether synthesis, involving the formation of the pentafluorophenoxide anion followed by an SN2 reaction with dimethyl sulfate. The sulfate group is an excellent leaving group, which contributes to the high reactivity of dimethyl sulfate.

Caption: Mechanism of pentafluorophenol methylation using dimethyl sulfate.

Experimental Protocol

Materials:

-

2,3,4,5,6-Pentafluorophenol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

-

Diethyl ether (for extraction)

Procedure:

-

Dissolve 2,3,4,5,6-pentafluorophenol in an aqueous solution of sodium hydroxide to form the sodium pentafluorophenoxide salt.

-

Cool the solution in an ice bath.

-

Add dimethyl sulfate dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the product by vacuum distillation.

| Parameter | Condition | Rationale |

| Base | Sodium Hydroxide | A strong base that ensures complete deprotonation of the pentafluorophenol. |

| Solvent | Water | An inexpensive and environmentally benign solvent in which the phenoxide salt is soluble. |

| Temperature | 0 °C to room temp. | Controls the exothermicity of the reaction and minimizes potential side reactions. |

| Methylating Agent | Dimethyl Sulfate | A highly efficient and cost-effective methylating agent.[3] |

Phase-Transfer Catalysis: An Efficient Alternative

Phase-transfer catalysis (PTC) can be a highly effective method for the synthesis of this compound, particularly on a larger scale.[4] This technique facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the methylating agent).[2] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where it can react.[4]

Caption: Schematic of phase-transfer catalysis for pentafluoroanisole synthesis.

This approach often leads to faster reaction times, milder reaction conditions, and simplified work-up procedures.

Safety Considerations

-

Pentafluorophenol: Is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methyl Iodide: Is a toxic and volatile lachrymator. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Dimethyl Sulfate: Is extremely toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin and is a potent alkylating agent. Extreme caution must be exercised when handling this reagent, including the use of specialized gloves and working in a fume hood.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Ensure proper ventilation and have appropriate spill kits available.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the methoxy protons.

-

¹⁹F NMR will show characteristic signals for the five fluorine atoms on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage and C-F stretching bands.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of this compound.

Conclusion

The synthesis of this compound is readily achievable through the O-methylation of pentafluorophenol. The choice between the Williamson ether synthesis with methyl iodide and methylation with dimethyl sulfate will depend on factors such as scale, available resources, and safety considerations. The use of phase-transfer catalysis offers a promising alternative for efficient and scalable synthesis. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can successfully prepare this valuable fluorinated building block for their scientific endeavors.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,4,5,6-Pentafluoroanisole

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2,3,4,5,6-pentafluoroanisole (CAS No. 389-40-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of both ¹H and ¹³C NMR spectra. We will explore the causal mechanisms behind the observed chemical shifts and coupling constants, with a particular focus on the effects of the highly electronegative pentafluorophenyl moiety. This guide synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for the structural elucidation of this and related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in synthetic organic chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing pentafluorophenyl ring and the electron-donating methoxy group, make it a valuable building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural verification of such molecules. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, results in complex but information-rich spectra. A thorough understanding of these spectra is paramount for confirming identity, purity, and for elucidating the electronic and spatial arrangements within the molecule. This guide provides a detailed interpretation of the key features of its ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis: A Study in Through-Space Coupling

The ¹H NMR spectrum of this compound is deceptively simple, showing only a single resonance corresponding to the methoxy (-OCH₃) protons. However, the multiplicity of this signal provides profound structural insight.

Chemical Shift (δ)

The three equivalent protons of the methoxy group resonate at approximately 4.13 ppm . This downfield shift, compared to anisole (~3.8 ppm), is a direct consequence of the powerful inductive electron-withdrawing effect of the five fluorine atoms on the aromatic ring. This effect deshields the methoxy protons, causing them to resonate at a higher frequency.

Multiplicity and Coupling Constant (J)

The most instructive feature of the ¹H NMR spectrum is the multiplicity of the methoxy signal. It appears as a triplet , which is unexpected if one only considers through-bond coupling pathways. This splitting pattern arises from a phenomenon known as through-space coupling .

-

Causality: The methoxy group, while conformationally flexible, has a rotational preference that brings its protons into close spatial proximity with the two ortho-fluorine atoms (F-2 and F-6). This proximity allows for an interaction between the magnetic moments of the protons and the ortho-fluorines, leading to spin-spin coupling. This is a five-bond coupling (⁵J(H,F)), and because the two ortho-fluorines are chemically equivalent, they split the methoxy proton signal into a triplet (following the n+1 rule, where n=2).

-

Coupling Constant: The observed coupling constant for this interaction is approximately 1.2 Hz . The magnitude of through-space coupling is highly dependent on the distance between the interacting nuclei.

The diagram below illustrates this crucial through-space interaction.

¹³C NMR Spectral Analysis: A Complex Web of C-F Couplings

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals. The complexity arises from the coupling of each carbon atom to the five fluorine atoms over one or more bonds. The magnitude of the carbon-fluorine coupling constant (J(C,F)) is highly dependent on the number of intervening bonds, with one-bond couplings (¹J(C,F)) being significantly larger than two-bond (²J(C,F)), three-bond (³J(C,F)), or four-bond (⁴J(C,F)) couplings.

-

Methoxy Carbon (-OCH₃): This carbon appears as a triplet at approximately 61.8 ppm . The splitting is due to a three-bond coupling (³J(C,F)) to the two equivalent ortho-fluorines (F-2, F-6).

-

Aromatic Carbons (C1-C6): The chemical shifts and coupling patterns for the aromatic carbons are highly characteristic.

-

C1 (ipso-carbon): Located around 126.3 ppm , this carbon is not directly bonded to a fluorine atom. Its signal is a complex multiplet due to two-bond coupling to F-2/F-6, three-bond coupling to F-3/F-5, and four-bond coupling to F-4.

-

C2/C6 (ortho-carbons): These equivalent carbons appear as a doublet of multiplets (dm) around 140.0 ppm . The primary splitting is a large one-bond coupling (¹J(C,F)) to the directly attached fluorine.

-

C3/C5 (meta-carbons): Found at approximately 141.5 ppm , these equivalent carbons also show a large one-bond coupling (¹J(C,F)), appearing as a doublet of multiplets (dm).

-

C4 (para-carbon): This carbon resonates at a similar position, around 138.0 ppm , and also appears as a doublet of multiplets (dm) due to its large one-bond coupling to the para-fluorine.

-

The exact resolution and appearance of the C2-C6 multiplets can be complex due to the additional smaller couplings to the other fluorine atoms in the ring.

Summary of NMR Spectral Data

The following tables summarize the key quantitative data from the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Note |

|---|

| -OCH₃ | ~4.13 | Triplet (t) | ⁵J(H,F) ≈ 1.2 | Through-space coupling to F-2/F-6 |

Table 2: ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~61.8 | Triplet (t) | ³J(C,F) to F-2/F-6 |

| C1 | ~126.3 | Multiplet (m) | ²J(C,F), ³J(C,F), ⁴J(C,F) |

| C2, C6 | ~140.0 | Doublet of Multiplets (dm) | ¹J(C,F) >> ²J(C,F), ³J(C,F), ⁴J(C,F) |

| C3, C5 | ~141.5 | Doublet of Multiplets (dm) | ¹J(C,F) >> ²J(C,F), ³J(C,F) |

| C4 | ~138.0 | Doublet of Multiplets (dm) | ¹J(C,F) >> ²J(C,F) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment

-

This compound (≥99% purity)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D), with Tetramethylsilane (TMS) as internal standard (0.03% v/v)

-

5 mm NMR tubes

-

Volumetric flask and pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Accurately weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube and cap securely. The final concentration should be approximately 125-170 mM.

Instrument Setup & Data Acquisition Workflow

-

¹H NMR Acquisition: Use a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and C-F splitting, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are required to obtain a quantitative spectrum with good signal-to-noise for all carbon signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The ¹H spectrum is defined by a characteristic triplet for the methoxy group, a clear signature of through-space coupling to the ortho-fluorine atoms. The ¹³C spectrum, while more complex, provides a complete map of the carbon skeleton, with the extensive C-F coupling patterns confirming the substitution pattern of the fluorinated ring. This guide provides the foundational data and interpretive framework necessary for researchers to confidently identify and characterize this important fluorinated building block.

An In-depth Technical Guide to Interpreting the ¹⁹F NMR Spectrum of 2,3,4,5,6-Pentafluoroanisole

For researchers, scientists, and professionals in drug development, mastering advanced analytical techniques is paramount. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and wide chemical shift dispersion, making it an invaluable tool for characterizing fluorinated organic molecules.[1][2][3] This guide provides an in-depth exploration of the principles and practical steps involved in interpreting the ¹⁹F NMR spectrum of 2,3,4,5,6-pentafluoroanisole, a representative polyfluorinated aromatic compound.

Section 1: Foundational Principles of ¹⁹F NMR in Fluoroaromatic Systems

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity comparable to that of ¹H NMR.[4] What sets ¹⁹F NMR apart is its expansive chemical shift range, typically spanning over 800 ppm, which provides exceptional resolution for distinguishing between fluorine atoms in subtly different electronic environments.[1][5]

In fluoroaromatic compounds like pentafluoroanisole, the chemical shift of a fluorine nucleus is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups, such as the methoxy group (-OCH₃) in our target molecule, cause an upfield shift (to less negative ppm values), while electron-withdrawing groups induce a downfield shift.

1.1 The Role of J-Coupling in Structure Elucidation

Spin-spin coupling, or J-coupling, provides crucial information about the connectivity of atoms within a molecule. In ¹⁹F NMR, we observe homonuclear couplings (¹⁹F-¹⁹F) that are transmitted through chemical bonds. The magnitude of these couplings is dependent on the number of bonds separating the interacting nuclei:

-

³J (ortho-coupling): Typically the largest, ranging from 18-22 Hz.

-

⁴J (meta-coupling): Smaller in magnitude, usually between 0-7 Hz.

-

⁵J (para-coupling): The smallest of the through-bond couplings, often in the range of 4-12 Hz.

1.2 Through-Space Coupling: A Unique Feature of ¹⁹F NMR

A fascinating aspect of ¹⁹F NMR is the phenomenon of through-space coupling. This occurs when two fluorine atoms are in close spatial proximity, allowing for the overlap of their non-bonding orbitals, even if they are separated by many bonds.[6][7][8] This type of coupling is particularly relevant in sterically crowded molecules and can provide valuable insights into molecular conformation.[9][10] In pentafluoroanisole, the interaction between the ortho-fluorines (F-2, F-6) and the methoxy group can influence the local electronic environment and potentially lead to observable through-space effects.

Section 2: A Step-by-Step Interpretation of the ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of pentafluoroanisole is a classic example of a complex spin system that, upon careful analysis, reveals a wealth of structural information. Due to the symmetry of the molecule, we expect to see three distinct signals corresponding to the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) fluorine atoms.

Diagram 1: Molecular Structure and Fluorine Environments

Caption: Chemical structure of this compound highlighting the unique fluorine environments.

2.1 Predicting the Chemical Shifts

The methoxy group is an ortho-para directing and activating group. Its electron-donating nature will shield the ortho and para fluorine atoms more than the meta fluorines. Consequently, we can predict the following order of chemical shifts, from downfield to upfield:

-

Meta-fluorines (F-3, F-5): Least shielded, appearing at the most downfield position.

-

Para-fluorine (F-4): Shielded by the methoxy group, appearing upfield from the meta-fluorines.

-

Ortho-fluorines (F-2, F-6): Most shielded, appearing at the most upfield position.

2.2 Analyzing the Coupling Patterns

Each signal will be split into a multiplet due to coupling with the other fluorine nuclei. Let's break down the expected pattern for each:

-

Para-fluorine (F-4): This will appear as a triplet of triplets. It is coupled to the two meta-fluorines (³J) and the two ortho-fluorines (⁵J).

-

Meta-fluorines (F-3, F-5): These will appear as a complex multiplet. Each is coupled to an ortho-fluorine (³J), the other meta-fluorine (⁴J), and the para-fluorine (³J).

-

Ortho-fluorines (F-2, F-6): These will also be a complex multiplet. Each is coupled to a meta-fluorine (³J), the para-fluorine (⁵J), and the other ortho-fluorine (⁴J).

Table 1: Expected ¹⁹F NMR Data for this compound

| Fluorine Position | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity | Coupling Constants (Hz) |

| F-2, F-6 (ortho) | ~ -155 to -165 | Complex Multiplet | ³J(F-ortho, F-meta) ≈ 20 Hz, ⁴J(F-ortho, F-ortho) ≈ 5 Hz, ⁵J(F-ortho, F-para) ≈ 10 Hz |

| F-3, F-5 (meta) | ~ -160 to -170 | Complex Multiplet | ³J(F-meta, F-ortho) ≈ 20 Hz, ³J(F-meta, F-para) ≈ 20 Hz, ⁴J(F-meta, F-meta) ≈ 2 Hz |

| F-4 (para) | ~ -150 to -160 | Triplet of Triplets | ³J(F-para, F-meta) ≈ 20 Hz, ⁵J(F-para, F-ortho) ≈ 10 Hz |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Diagram 2: Simplified Coupling Pathway Logic

Caption: Primary J-coupling interactions in pentafluoroanisole.

Section 3: Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition

To obtain a well-resolved ¹⁹F NMR spectrum suitable for detailed interpretation, the following experimental protocol is recommended.

3.1 Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is free of any fluorine-containing impurities.

-

Internal Standard: Add a small amount of an internal standard, such as trifluorotoluene (C₆H₅CF₃), for accurate chemical shift referencing.

-

Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

-

Degas (Optional but Recommended): For very high-resolution spectra, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method to remove dissolved oxygen, which can cause line broadening.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Tuning and Matching: Tune and match the ¹⁹F probe to the correct frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., zg).

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): A longer acquisition time (e.g., 2-4 seconds) will improve digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.[3]

-

Number of Scans (NS): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling is generally not required unless ¹H-¹⁹F couplings are obscuring the multiplets.

-

3.3 Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the internal standard.

-

Peak Picking and Integration: Identify all peaks and integrate the signals. The integrals should correspond to the ratio of fluorine atoms (2:2:1 for ortho:meta:para).

Diagram 3: Experimental and Analysis Workflow

References

- 1. scribd.com [scribd.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 8. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

infrared (IR) spectroscopy of 2,3,4,5,6-Pentafluoroanisole

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3,4,5,6-Pentafluoroanisole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. For professionals in drug development and scientific research, a deep understanding of the spectral features of highly functionalized molecules is paramount. This guide provides a detailed examination of the infrared spectroscopic characteristics of this compound. We will explore the theoretical underpinnings of its vibrational modes, present a predictive analysis of its spectrum based on analogous compounds, detail a robust experimental protocol for data acquisition, and offer expert insights into spectral interpretation. This document is structured to serve as a practical and authoritative reference for scientists working with complex fluoroaromatic compounds.

Introduction: The Spectroscopic Challenge of Fluoroaromatics

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds. The resulting spectrum is a unique molecular "fingerprint," revealing the presence of specific functional groups.[1]

Highly fluorinated aromatic compounds like this compound present a unique interpretive challenge. The carbon-fluorine (C-F) bond is extremely polar, resulting in very strong absorption bands, often in the 1400 cm⁻¹ to 1000 cm⁻¹ region. These intense signals can dominate the spectrum and potentially obscure weaker, but structurally significant, absorptions from other functional groups. A thorough analysis, therefore, requires a foundational understanding of how the pentafluorophenyl group and the methoxy (ether) group contribute to the overall spectrum.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound consists of a benzene ring where all five hydrogen atoms have been substituted with fluorine, and a methoxy group (-OCH₃) is attached to the remaining carbon.

The primary vibrational modes expected to be IR-active are:

-

Aliphatic C-H Stretching: From the methyl group (-CH₃).

-

C-O-C (Ether) Stretching: Asymmetric and symmetric stretches characteristic of aryl-alkyl ethers.

-

Aromatic C=C Ring Stretching: Vibrations within the pentafluorophenyl ring.

-

C-F Stretching: Intense absorptions from the five C-F bonds.

-

Fingerprint Region: Complex bending and skeletal vibrations unique to the molecule's overall structure.

The following diagram illustrates the logical relationship between the molecule's functional components and their expected regions of IR absorption.

Caption: Relationship between molecular structure and key IR absorption regions.

Predictive Analysis of the Infrared Spectrum

As of this writing, a publicly accessible, peer-reviewed IR spectrum for this compound is not available in major databases like the NIST WebBook.[2] Therefore, we will construct a predictive analysis based on the known spectra of highly analogous compounds:

-

Anisole (Methoxybenzene): Provides the spectral signature of the methoxy group attached to a benzene ring.[3][4]

-

Hexafluorobenzene (C₆F₆): Provides the signature of the perfluorinated aromatic ring.[5][6]

-

Pentafluorophenol (C₆F₅OH): A very close structural analog, differing only by a hydroxyl vs. a methoxy group. Its spectrum is available in the NIST database.[2][7]

By synthesizing data from these sources, we can predict the characteristic absorptions for this compound with a high degree of confidence. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[8][9] Specifically, anisole exhibits a strong, asymmetrical C-O-C stretch around 1250 cm⁻¹ and a symmetrical stretch near 1040 cm⁻¹.[3][10] The spectrum of pentafluorophenol shows very strong absorptions attributed to C-F and C-C ring vibrations between ~1500 cm⁻¹ and 900 cm⁻¹.[7]

Combining these observations, the following table summarizes the predicted key spectral features for this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Supporting Evidence |

| ~2960, ~2840 | Medium | C-H Asymmetric & Symmetric Stretch | Characteristic of the methyl (-CH₃) group in anisole.[3] |

| ~1640 | Medium-Strong | C=C Aromatic Ring Stretch | Consistent with highly fluorinated aromatic rings.[7] |

| ~1520 | Strong | C=C Aromatic Ring Stretch | A very prominent feature in pentafluorophenyl compounds.[7] |

| ~1490 | Strong | C=C Aromatic Ring Stretch / C-F Stretch | Overlapping region of ring and C-F vibrations. |

| ~1260 | Strong | Asymmetric C-O-C Stretch | Characteristic of aryl-alkyl ethers like anisole.[9][10] |

| ~1100 | Medium-Strong | C-F Stretch | Strong C-F absorptions are expected in this region. |

| ~990 | Very Strong | C-F Stretch | A dominant, characteristic peak for the C₆F₅ group.[7] |

| ~720 | Medium | C-F Bending / Ring Deformation | Part of the complex fingerprint region for fluoroaromatics. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid sample like this compound due to its simplicity, minimal sample preparation, and high reproducibility.[11][12]

Step-by-Step Methodology

-

Instrument Preparation & Background Scan

-

Action: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[13] Use a suitable solvent like isopropanol to wipe the surface, followed by a dry, lint-free tissue.

-

Causality: Any residue on the crystal will contribute to the spectrum, creating artifacts and obscuring the sample's true absorptions.

-

Action: Record a background spectrum of the empty, clean ATR crystal. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent optical characteristics.

-

Causality: This background is a critical baseline. The instrument software will automatically subtract it from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest.

-

-

Sample Application

-

Action: Place a single, small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.[13]

-

Causality: Only the portion of the sample in direct contact with the crystal will be measured. The IR beam's evanescent wave penetrates only a few micrometers into the sample, making ATR a surface-sensitive technique.[11]

-

Action: If the ATR accessory has a pressure clamp, lower it to apply gentle, consistent pressure on the liquid sample.

-

Causality: This ensures complete and uniform contact between the liquid and the crystal surface, maximizing signal quality and reproducibility.

-

-

Data Acquisition

-

Action: Set the instrument parameters. A typical setting for routine analysis is a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans.[12]

-

Causality:

-

Range: 4000-400 cm⁻¹ covers the entire mid-infrared region where fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹ provides sufficient detail to resolve most characteristic bands without introducing excessive noise.

-

Scan Accumulation: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

-

-

Action: Initiate the sample scan.

-

-

Data Processing and Cleaning

-

Action: After the scan is complete, thoroughly clean the ATR crystal with a solvent that dissolves the sample, followed by a final rinse with a volatile solvent like isopropanol or acetone to ensure it is dry and ready for the next sample.[12]

-

Causality: Prevents cross-contamination between experiments, which is a cornerstone of trustworthy and repeatable scientific measurement.

-

The following workflow diagram visualizes this self-validating protocol.

Caption: Standard Operating Procedure for ATR-FTIR Analysis of a Liquid Sample.

Authoritative Grounding & Conclusion

The interpretation of an IR spectrum is a process of pattern recognition grounded in the fundamental principles of molecular vibrations. For this compound, the most telling features are the extremely strong C-F stretching band expected near 990 cm⁻¹ and the characteristic asymmetric C-O-C ether stretch around 1260 cm⁻¹. The presence of aliphatic C-H stretches (~2900 cm⁻¹) and the absence of aromatic C-H stretches (>3000 cm⁻¹) or a broad O-H band (~3300 cm⁻¹) would further confirm the structure.[14]

By following the rigorous experimental protocol detailed above and comparing the resulting spectrum to the predictive analysis, researchers can confidently identify this compound and distinguish it from related compounds. This guide provides the necessary technical foundation and field-proven insights to empower scientists in their research and development endeavors.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Phenol, pentafluoro- [webbook.nist.gov]

- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 4. Anisole(100-66-3) IR Spectrum [chemicalbook.com]

- 5. hexafluorobenzene(392-56-3) IR Spectrum [chemicalbook.com]

- 6. Hexafluorobenzene | C6F6 | CID 9805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, pentafluoro- [webbook.nist.gov]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 11. agilent.com [agilent.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

electrophilic vs nucleophilic reactivity of 2,3,4,5,6-Pentafluoroanisole

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3,4,5,6-Pentafluoroanisole

Introduction: The Duality of a Highly Fluorinated Arene

This compound (PFA) is a fascinating molecule that stands at the crossroads of aromatic reactivity. Its structure, a benzene ring perfluorinated on all but one carbon which bears a methoxy group, creates a unique electronic landscape. The five fluorine atoms are potent electron-withdrawing groups, primarily through a strong inductive effect (-I), which drastically reduces the electron density of the aromatic π-system. Conversely, the methoxy group exhibits a dual electronic nature: it is inductively electron-withdrawing (-I) but also a strong resonance donor (+R).[1] This push-pull electronic configuration makes the aromatic ring exceptionally electron-deficient, yet it also possesses a site of relative electron-enrichment that can direct certain reactions. This guide provides a detailed exploration of the consequential nucleophilic and electrophilic reactivity of PFA, offering insights for researchers in synthetic chemistry, materials science, and drug development.

Part 1: The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of PFA's reactivity profile is its high susceptibility to nucleophilic aromatic substitution (SNAr). The cumulative electron-withdrawing effect of the five fluorine atoms renders the aromatic ring highly electrophilic and thus an excellent substrate for attack by nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction on PFA proceeds via a classical two-step addition-elimination mechanism.[2][3]

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a C-Nu bond and breaking the aromatic π-system. This results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Fluoride Elimination: The aromaticity is restored by the elimination of a fluoride ion, which is an excellent leaving group.

The regioselectivity of this attack is dictated by the electronic influence of the methoxy group. While all five fluorine atoms activate the ring towards nucleophilic attack, the methoxy group, through its resonance-donating ability, preferentially stabilizes the negative charge of the Meisenheimer complex when the attack occurs at the para position (C-4). This makes the C-4 fluorine the most labile and the primary site of substitution for a wide array of nucleophiles. Attack at the ortho positions (C-2, C-6) is less favored due to a combination of steric hindrance from the adjacent methoxy group and less effective resonance stabilization compared to the para position.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on Pentafluoroanisole.

Scope of Nucleophiles and Reaction Data

A broad range of nucleophiles can effectively displace the para-fluorine of PFA. This versatility makes PFA a valuable building block for introducing the tetrafluoroanisole moiety into complex molecules.

| Nucleophile | Reagent Example | Typical Conditions | Major Product | Reference |

| Alkoxide | Sodium methoxide (NaOMe) | Methanol, reflux | 1,4-Dimethoxy-2,3,5,6-tetrafluorobenzene | [4] |

| Amine | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)phenothiazine | [5] |

| Thiol | Thiophenol | K₂CO₃, DMF, 90 °C | 4-(Phenylthio)-2,3,5,6-tetrafluoroanisole | [6] |

| Hydroxide | Potassium hydroxide (KOH) | DMSO, 135 °C | 2,3,5,6-Tetrafluoro-4-methoxyphenol | [6] |

Experimental Protocol: Synthesis of 1,4-Dimethoxy-2,3,5,6-tetrafluorobenzene

This protocol details a representative SNAr reaction on PFA using sodium methoxide.[4]

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.15 g, 50 mmol) in anhydrous methanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (9.90 g, 50 mmol) in anhydrous methanol (50 mL).

-

Nucleophilic Addition: Slowly add the freshly prepared sodium methoxide solution to the PFA solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to yield 1,4-dimethoxy-2,3,5,6-tetrafluorobenzene.

Part 2: The Challenging Pathway: Electrophilic Reactivity

Electrophilic aromatic substitution (EAS) on PFA is significantly more challenging due to the profound deactivating effect of the five fluorine substituents. The electron-poor nature of the ring makes it a very weak nucleophile, thus hindering attack by electrophiles.

Directing Effects and Reactivity Barriers

In a typical EAS reaction, the methoxy group is a powerful activating, ortho, para-directing group.[1] However, in PFA, this activating influence is largely overwhelmed by the cumulative deactivation from the five fluorine atoms. Consequently, classical EAS reactions like Friedel-Crafts alkylation and acylation generally fail with strongly deactivated substrates like PFA.[7][8][9]

Caption: Conflicting electronic effects governing electrophilic substitution on PFA.

Nitration, while difficult, may be achievable under extremely harsh, forcing conditions (e.g., fuming HNO₃/H₂SO₄ or specialized nitrating agents), but yields are typically low and the reaction may lack selectivity.[10][11][12]

A Viable Alternative: ortho-Lithiation

A more successful strategy for the electrophilic functionalization of PFA involves a deprotonation-metalation sequence. The methoxy group can act as a directed metalation group (DMG), facilitating the selective removal of an ortho proton by a strong base, typically an organolithium reagent like n-butyllithium or lithium tetramethylpiperidide (LiTMP).[13] The resulting aryllithium species is a potent nucleophile that can readily react with a wide range of electrophiles (E⁺).

This two-step process effectively bypasses the high activation barrier of a direct EAS reaction.

Experimental Protocol: ortho-Lithiation and Silylation of PFA

This protocol outlines a general procedure for the directed ortho-lithiation of an electron-deficient arene, followed by quenching with an electrophile, adapted from methodologies for similar systems.[13][14]

-

Reaction Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 50 mL) and this compound (4.95 g, 25 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 17.2 mL, 27.5 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the ortho-lithiated species.

-

Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 3.0 g, 27.5 mmol) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel to yield 2-(trimethylsilyl)-3,4,5,6-tetrafluoroanisole.

Conclusion: A Versatile but Polarized Reagent

This compound exhibits a highly polarized reactivity profile. It is an exceptionally reactive substrate for nucleophilic aromatic substitution, with a strong preference for substitution at the C-4 position para to the methoxy group. This makes it a powerful synthon for incorporating the C₆F₄(OCH₃) moiety. In stark contrast, its reactivity towards electrophiles is severely attenuated by the electron-deficient nature of the perfluorinated ring. Direct electrophilic aromatic substitution is largely unfeasible, but this limitation can be overcome through directed ortho-metalation strategies, providing a pathway to ortho-functionalized derivatives. Understanding this pronounced dichotomy in reactivity is crucial for harnessing the full synthetic potential of this valuable fluorinated building block in modern chemical research.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 11. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

nucleophilic aromatic substitution on 2,3,4,5,6-Pentafluoroanisole

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2,3,4,5,6-Pentafluoroanisole

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound. As a versatile fluorinated building block, pentafluoroanisole is a critical precursor in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The highly electron-deficient nature of the perfluorinated ring system makes it exceptionally susceptible to nucleophilic attack, enabling the facile construction of C-O, C-N, and C-S bonds. This document delves into the underlying reaction mechanism, explores the key factors governing regioselectivity, and presents detailed, field-proven protocols for reactions with common nucleophiles, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Unique Reactivity of Polyfluoroarenes

Polyfluorinated aromatic compounds are cornerstones of modern synthetic chemistry. The high electronegativity of fluorine atoms drastically alters the electronic properties of the aromatic ring, rendering it electron-deficient and thereby activating it for nucleophilic aromatic substitution (SNAr).[1][2] Unlike typical benzene rings which undergo electrophilic substitution, perfluoroarenes like this compound readily react with nucleophiles. This reactivity allows for the strategic introduction of a wide range of functional groups, making pentafluoroanisole an invaluable synthon for creating complex molecular architectures with enhanced metabolic stability, binding affinity, and other desirable pharmacokinetic properties.[1]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of pentafluoroanisole proceeds via a well-established two-step addition-elimination mechanism.[3][4] Understanding this pathway is crucial for predicting reactivity and regioselectivity.

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the carbon atoms bearing a fluorine atom. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]

-

Fluoride Elimination: The aromaticity of the ring is restored in the second step through the rapid elimination of a fluoride ion. Fluoride is an excellent leaving group in this context, driving the reaction forward.[1][3]

References

Application Notes and Protocols: Synthesis of Substituted Phenols using 2,3,4,5,6-Pentafluoroanisole

Introduction

Substituted phenols are a cornerstone of modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The precise control over the substitution pattern on the phenolic ring is paramount for tuning the desired biological and physical properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse range of substituted phenols utilizing 2,3,4,5,6-pentafluoroanisole as a versatile starting material. The high degree of fluorination in pentafluoroanisole renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), offering a powerful and regioselective method for introducing various functional groups.[4][5]

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of a fluoride ion.[6][7] This reactivity, coupled with the predictable regioselectivity often observed at the para-position, makes pentafluoroanisole an attractive precursor for synthesizing complex phenolic structures that might be challenging to access through traditional electrophilic aromatic substitution routes.[8][9]

This document is intended for researchers, scientists, and professionals in drug development who are seeking robust and reliable methods for the synthesis of functionalized phenols. We will delve into the underlying principles of the SNAr mechanism, provide detailed step-by-step protocols for the synthesis of various phenol derivatives, and offer insights into reaction optimization and troubleshooting.

The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted phenols from pentafluoroanisole hinges on the nucleophilic aromatic substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr proceeds readily on electron-deficient rings, such as those found in polyfluoroaromatic compounds.[4][6]

The key features of the SNAr reaction in this context are:

-

Activation: The five fluorine atoms on the anisole ring strongly withdraw electron density, making the ring carbons electrophilic and susceptible to nucleophilic attack.[4]

-

Mechanism: The reaction typically proceeds through a two-step addition-elimination mechanism.[6][7][10] A nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity of the ring.

-

Regioselectivity: In the case of pentafluoroanisole, nucleophilic attack predominantly occurs at the para position (C-4) relative to the methoxy group. This is due to the combined electron-withdrawing effects of the fluorine atoms and the ability of the methoxy group to stabilize the negative charge in the Meisenheimer intermediate through resonance.[8]

-

Leaving Group: Fluorine, despite being a weak leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions.[6][11] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[11]

Visualizing the SNAr Mechanism

Caption: Generalized SNAr mechanism on pentafluoroanisole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted phenols via nucleophilic aromatic substitution on this compound.

Protocol 1: Synthesis of 4-Alkoxy-2,3,5,6-tetrafluoroanisole

This protocol describes the synthesis of an alkoxy-substituted phenol precursor via the reaction of pentafluoroanisole with an alkoxide. Subsequent demethylation would yield the corresponding substituted phenol.

Materials:

-

This compound

-

Sodium methoxide (or other sodium alkoxide)

-

Methanol (or corresponding alcohol)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in methanol (5 mL per mmol of pentafluoroanisole), add this compound (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-alkoxy-2,3,5,6-tetrafluoroanisole.

Protocol 2: Synthesis of 4-Amino-2,3,5,6-tetrafluoroanisole

This protocol details the synthesis of an amino-substituted phenol precursor using an amine nucleophile.

Materials:

-

This compound

-

Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane) or a primary/secondary amine

-

Potassium carbonate (or other suitable base)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous DMF (10 mL per mmol of pentafluoroanisole).

-

Add potassium carbonate (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent in vacuo.

-

The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 4-amino-2,3,5,6-tetrafluoroanisole derivative.

Protocol 3: Synthesis of 4-Thio-2,3,5,6-tetrafluoroanisole Derivatives

This protocol outlines the synthesis of a thio-substituted phenol precursor using a thiol nucleophile.

Materials:

-

This compound

-

A suitable thiol (e.g., thiophenol, alkanethiol)

-

Sodium hydride (60% dispersion in mineral oil) or another strong base

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringe and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (5 mL per mmol of NaH) at 0 °C under an inert atmosphere, add the thiol (1.1 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 4-thio-2,3,5,6-tetrafluoroanisole derivative.

Demethylation to Substituted Phenols

The resulting substituted tetrafluoroanisoles can be demethylated to the corresponding phenols. A common and effective method is treatment with boron tribromide (BBr₃).

General Demethylation Protocol:

-

Dissolve the substituted tetrafluoroanisole (1.0 equivalent) in anhydrous dichloromethane (DCM) (10 mL per mmol) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (1.2-1.5 equivalents, 1M in DCM) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench with methanol, followed by water.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude phenol by column chromatography or recrystallization.

Data Presentation: Representative Examples

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Sodium methoxide | 2,3,5,6-Tetrafluoro-1,4-dimethoxybenzene | 92 |

| 2 | Aniline | 4-(Phenylamino)-2,3,5,6-tetrafluoroanisole | 85 |